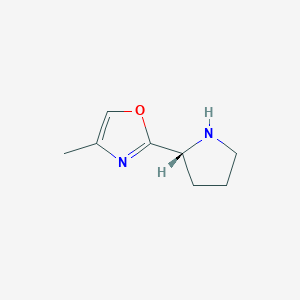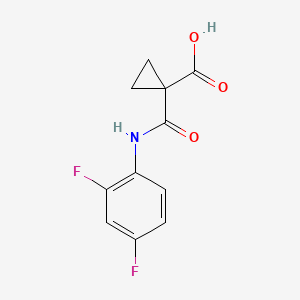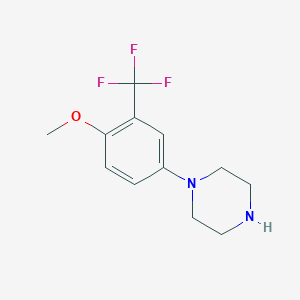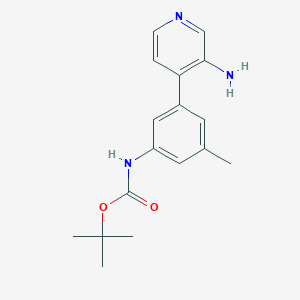
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is a chemical compound with the molecular formula C17H27N3O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a tert-butyl carbamate group attached to a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate typically involves the reaction of 3-(3-aminopyridin-4-yl)-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-(3-aminopyridin-4-yl)-5-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-aminopyridin-4-yl)carbamate
- Tert-butyl (3-nitropyridin-4-yl)carbamate
- Tert-butyl (3-methylisoxazol-4-yl)carbamate
Uniqueness
Tert-butyl 3-(3-aminopyridin-4-yl)-5-methylphenylcarbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a tert-butyl carbamate group with a 3-(3-aminopyridin-4-yl)-5-methylphenyl moiety makes it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21N3O2 |
|---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
tert-butyl N-[3-(3-aminopyridin-4-yl)-5-methylphenyl]carbamate |
InChI |
InChI=1S/C17H21N3O2/c1-11-7-12(14-5-6-19-10-15(14)18)9-13(8-11)20-16(21)22-17(2,3)4/h5-10H,18H2,1-4H3,(H,20,21) |
InChI Key |
UXXLXWUIOIBVDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C2=C(C=NC=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
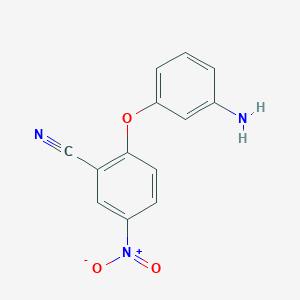
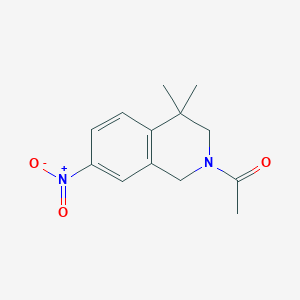
![Phenyl [6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]carbamate](/img/structure/B8311383.png)
![N,N-Dimethyl-5-[(1-methyl-1H-imidazol-5-yl)carbonyl]pyridin-2-amine](/img/structure/B8311391.png)
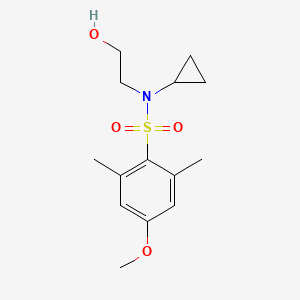
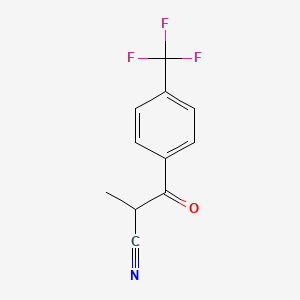
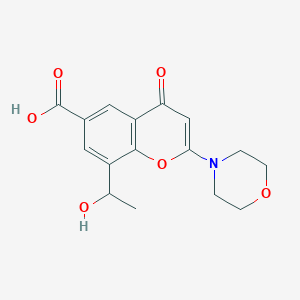
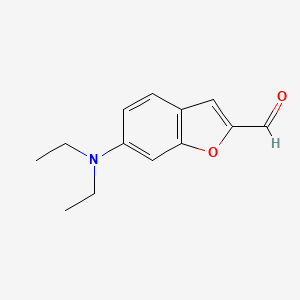
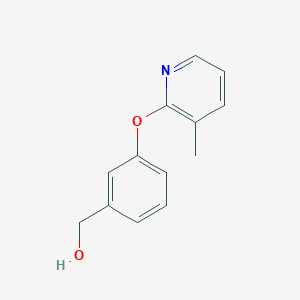
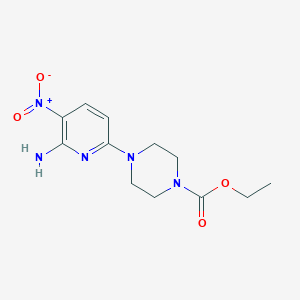
![tert-Butyl (R)-2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B8311450.png)
